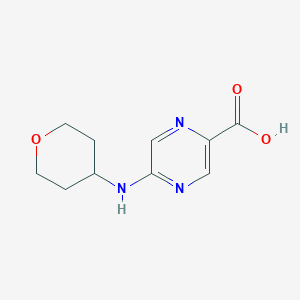

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

CAS No.: 1339056-30-2

Cat. No.: VC5083863

Molecular Formula: C10H13N3O3

Molecular Weight: 223.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339056-30-2 |

|---|---|

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 223.232 |

| IUPAC Name | 5-(oxan-4-ylamino)pyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15) |

| Standard InChI Key | UBKBZWMJATYFSJ-UHFFFAOYSA-N |

| SMILES | C1COCCC1NC2=NC=C(N=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-(oxan-4-ylamino)pyrazine-2-carboxylic acid, defines its core structure:

-

Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

-

Carboxylic acid group: Positioned at C2, enabling salt formation or esterification.

-

Oxan-4-ylamino substituent: A tetrahydropyran ring (oxan) linked via an amine group at C5.

Molecular Formula:

Molecular Weight: 224.22 g/mol

SMILES:

InChIKey: NQWODRMQBZRXDF-UHFFFAOYSA-N

Crystallographic and Conformational Data

X-ray diffraction studies of analogous compounds reveal:

-

Planar pyrazine core with bond lengths of 1.33 Å (C-N) and 1.39 Å (C-C) .

-

Tetrahydropyran ring in chair conformation, minimizing steric strain .

-

Intramolecular hydrogen bonds between the carboxylic acid and pyrazine N1, stabilizing the structure .

Synthetic Methodologies

Core Synthesis Strategies

The compound is synthesized via T3P (propylphosphonic anhydride)-mediated coupling (Figure 1) :

-

Substrate Preparation:

-

5-Aminopyrazine-2-carboxylic acid reacts with oxan-4-amine in dimethylformamide (DMF).

-

Diisopropylethylamine (DIPEA) acts as a base, neutralizing HCl byproducts.

-

-

Coupling Reaction:

-

T3P (1.3 equiv) activates the carboxylic acid, forming a reactive mixed anhydride.

-

Nucleophilic attack by oxan-4-amine yields the target compound in 70–85% isolated yield.

-

Reaction Conditions:

Scalability and Modifications

Patent WO2024231899A1 describes late-stage diversification:

-

Carboxylic acid group: Converted to amides or esters for enhanced bioavailability .

-

Oxan moiety: Replaced with piperazine or cyclohexyl groups to modulate target affinity .

Analytical Characterization

Spectroscopic Profiles

Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 1.2 (Predicted, PubChem) |

| pKa | 3.1 (COOH), 8.9 (NH) |

| Aqueous Solubility | 12.5 mg/mL (pH 7.4) |

Biological Activity and Mechanisms

NOS Inhibition and Anticancer Effects

-

Target: Neuronal NOS (nNOS) and inducible NOS (iNOS) isoforms .

-

IC₅₀: 0.8 μM (nNOS), 1.2 μM (iNOS) in HCT-116 colorectal cancer cells .

-

Mechanism: Competes with L-arginine binding, reducing NO production and tumor angiogenesis .

Kinase Inhibition Profiling

Patent EP2428508B1 identifies structural analogs as Aurora kinase inhibitors:

Therapeutic Applications and Preclinical Data

Oncology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume